

An In-depth Technical Guide to the Physical Characteristics of p-Tolualdehyde-d4

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *p*-Tolualdehyde-d4

Cat. No.: B12316089

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of **p-Tolualdehyde-d4** (specifically, p-Tolualdehyde-2,3,5,6-d4). Intended for researchers, scientists, and professionals in drug development, this document summarizes key quantitative data, outlines experimental protocols for its characterization, and presents a logical framework for understanding its properties.

Core Physical and Chemical Data

p-Tolualdehyde-d4 is the deuterated analogue of p-Tolualdehyde, with four deuterium atoms substituted on the benzene ring. This isotopic labeling is particularly useful in metabolic studies, as a tracer in drug development, and for quantitative analysis.

Summary of Physical Properties

The physical properties of **p-Tolualdehyde-d4** are expected to be very similar to its non-deuterated counterpart, p-Tolualdehyde. The table below presents the available data for both compounds for comparative purposes.

Property	p-Tolualdehyde-d4 (p-Tolualdehyde-2,3,5,6-d4)	p-Tolualdehyde (non-deuterated)
CAS Number	1219804-07-5[1][2]	104-87-0[3]
Molecular Formula	C ₈ D ₄ H ₄ O[4]	C ₈ H ₈ O[3]
Molecular Weight	124.17 g/mol	120.15 g/mol [3]
Appearance	Reported as a solid by some suppliers[5]	Clear colorless to pale yellow liquid[6]
Boiling Point	Data not available (expected to be similar to non-deuterated)	204-205 °C at 760 mmHg[3][6]
Melting Point	Data not available	-6 °C
Density	Data not available (expected to be similar to non-deuterated)	~1.019 g/mL at 25 °C[6]
Refractive Index (n _{20/D})	Data not available (expected to be similar to non-deuterated)	~1.545[6]
Solubility	Data not available (expected to be similar to non-deuterated)	Sparingly soluble in water; soluble in alcohol and oils[6]

Note: While one supplier lists **p-Tolualdehyde-d4** as a solid, the non-deuterated form is a liquid at room temperature. It is advisable to consult the supplier's specific documentation.

Experimental Protocols for Characterization

The characterization of **p-Tolualdehyde-d4** involves standard analytical techniques to confirm its identity, purity, and structure. Below are detailed methodologies for key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the molecular structure and the positions of deuterium incorporation.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of **p-Tolualdehyde-d4** in a deuterated solvent (e.g., chloroform-d, acetone-d6) in an NMR tube.
- ^1H NMR Spectroscopy:
 - Acquire a one-dimensional ^1H NMR spectrum. The absence of signals in the aromatic region (typically ~ 7.3 - 7.8 ppm for the non-deuterated form) will confirm the deuteration on the benzene ring.
 - The spectrum should show signals for the aldehyde proton (~ 9.9 ppm) and the methyl protons (~ 2.4 ppm).
- ^{13}C NMR Spectroscopy:
 - Acquire a one-dimensional ^{13}C NMR spectrum. The carbon signals of the deuterated aromatic ring will show characteristic splitting (C-D coupling) and potentially lower intensity.
- Data Analysis: Integrate the proton signals to confirm the ratio of protons in the molecule. Analyze the chemical shifts and coupling patterns in the ^{13}C NMR to verify the carbon skeleton.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and confirm the isotopic enrichment.

Methodology:

- Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization method such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Mass Analysis:
 - Acquire a full-scan mass spectrum.
 - The molecular ion peak (M^+) should correspond to the molecular weight of **p-Tolualdehyde-d4** (124.17 g/mol). The presence of a prominent peak at m/z 124 confirms the incorporation of four deuterium atoms.

- **Fragmentation Analysis:** Analyze the fragmentation pattern to further confirm the structure. The loss of fragments will differ from the non-deuterated analogue due to the presence of deuterium.

Infrared (IR) Spectroscopy

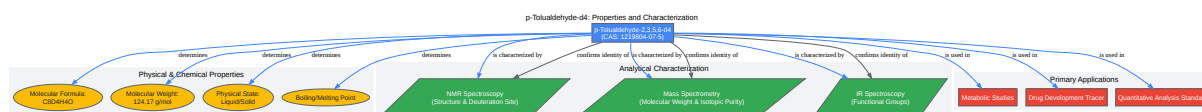
Objective: To identify the functional groups present in the molecule.

Methodology:

- **Sample Preparation:** Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) or use an ATR (Attenuated Total Reflectance) accessory.
- **Spectral Acquisition:** Scan the sample over the mid-IR range (typically 4000-400 cm^{-1}).
- **Data Analysis:**
 - Identify the characteristic absorption bands for the aldehyde C=O stretch (around 1700 cm^{-1}).
 - Look for the C-H stretches of the methyl group (around 2900-3000 cm^{-1}) and the aldehyde C-H stretch (around 2700-2800 cm^{-1}).
 - The C-D stretching vibrations will appear at lower frequencies (around 2100-2300 cm^{-1}) compared to the C-H aromatic stretches in the non-deuterated compound.

Logical Relationships of p-Tolualdehyde-d4 Properties

The following diagram illustrates the logical flow from the compound's identity to its characterization and applications.



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p-Tolualdehyde-d4: Properties and Characterization Workflow

This guide provides a foundational understanding of the physical characteristics and analytical methodologies for **p-Tolualdehyde-d4**, serving as a valuable resource for its application in scientific research and development.

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References

- 1. p-Tolualdehyde-d4 | CAS#:1219804-07-5 | Chemsrsc [chemsrc.com]
- 2. Buy Online CAS Number 1219804-07-5 - TRC - p-Tolualdehyde-2,3,5,6-d4 | LGC Standards [lgcstandards.com]
- 3. p-Tolualdehyde 97 104-87-0 [sigmaaldrich.com]
- 4. Building Blocks | CymitQuimica [cymitquimica.com]
- 5. CheMondis Marketplace [chemondis.com]

- 6. p-Tolualdehyde | 104-87-0 [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Characteristics of p-Tolualdehyde-d4]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12316089#p-tolualdehyde-d4-physical-characteristics]

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